1,6-Dinitrophenazine

Description

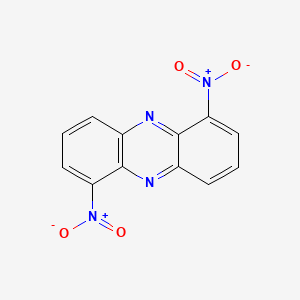

1,6-Dinitrophenazine is a nitrogen-containing heterocyclic compound characterized by a phenazine backbone substituted with nitro groups at the 1- and 6-positions. Phenazine derivatives are widely studied for their applications in medicinal chemistry, materials science, and catalysis due to their redox activity and aromatic stability .

Properties

IUPAC Name |

1,6-dinitrophenazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N4O4/c17-15(18)9-5-1-3-7-11(9)14-8-4-2-6-10(16(19)20)12(8)13-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGCNHUWISZVPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C3C=CC=C(C3=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N4O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190326 | |

| Record name | 1,6-Dinitrophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36848-41-6 | |

| Record name | 1,6-Dinitrophenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036848416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dinitrophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-DINITROPHENAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RO1IVD3S89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Dinitrophenazine can be synthesized through the nitration of phenazine. The nitration process involves the introduction of nitro groups into the phenazine molecule. This can be achieved by treating phenazine with a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. The reaction typically requires careful temperature control to avoid over-nitration and to ensure the selective formation of the 1,6-dinitro derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory nitration process. This would include the use of industrial-grade nitric and sulfuric acids, large-scale reaction vessels, and stringent safety protocols to handle the exothermic nature of the nitration reaction.

Chemical Reactions Analysis

Types of Reactions: 1,6-Dinitrophenazine undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Reduction: 1,6-Diaminophenazine.

Substitution: Various substituted phenazine derivatives depending on the nucleophile used.

Scientific Research Applications

1,6-Dinitrophenazine has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other phenazine derivatives, which are valuable in the study of organic electronics and materials science.

Biology: Phenazine derivatives, including this compound, are studied for their antimicrobial properties and potential use in developing new antibiotics.

Medicine: Research is ongoing into the potential therapeutic applications of phenazine derivatives in treating diseases such as cancer and bacterial infections.

Industry: this compound and its derivatives are used in the production of dyes and pigments due to their vibrant colors

Mechanism of Action

The mechanism of action of 1,6-Dinitrophenazine is primarily related to its ability to undergo redox reactions. The nitro groups can be reduced to amino groups, which can then participate in further chemical reactions. This redox activity is crucial in its antimicrobial properties, where the compound can generate reactive oxygen species that damage microbial cells. Additionally, the phenazine core can intercalate into DNA, disrupting cellular processes in bacteria and cancer cells .

Comparison with Similar Compounds

1,6-Diazaphenothiazines

Key Differences :

- Structure: 1,6-Diazaphenothiazines feature a thiazine ring fused with two pyridine rings, differing from 1,6-dinitrophenazine’s nitro-substituted phenazine core.

- Synthetic Routes: 1,6-Diazaphenothiazines are synthesized via cyclocondensation of pyridine derivatives with sulfur-containing precursors, whereas nitration reactions are critical for introducing nitro groups in phenazines .

- Biological Activity: 10-substituted 1,6-diazaphenothiazines exhibit notable anticancer activity against human cancer cell lines (e.g., breast and colon cancer), attributed to their ability to intercalate DNA or inhibit topoisomerases. By contrast, nitro groups in phenazines often enhance redox activity, which may confer antimicrobial or antiparasitic properties .

Table 1 : Comparative Biological Activity

| Compound | Anticancer IC₅₀ (μM) | Antimicrobial MIC (μg/mL) | Key Substituents |

|---|---|---|---|

| 1,6-Diazaphenothiazine | 0.5–5.0 (MCF-7) | N/A | Alkyl/arylalkyl groups |

| This compound | Limited data | 8–16 (Table 4, ) | Nitro groups |

Perylene Diimide (PDI) Regioisomers

Key Differences :

- Regiochemistry : The 1,6- and 1,7-regioisomers of pyrrolidinyl-substituted PDIs demonstrate distinct photophysical and thermal behaviors despite similar HOMO/LUMO gaps. For example, 1,6-regioisomers exhibit higher thermal stability (decomposition >450°C) and unique crystallization patterns compared to 1,7-analogs .

- Electrochemical Properties: Both regioisomers show nearly identical redox potentials, suggesting that electronic properties are less sensitive to substitution patterns than thermal or morphological traits. This contrasts with phenazines, where nitro groups significantly alter redox potentials .

Table 2 : Thermal and Electrochemical Comparison

| Property | 1,6-PDI Regioisomer | 1,7-PDI Regioisomer | This compound (Inferred) |

|---|---|---|---|

| Thermal Stability (°C) | >450 | ~400 | Likely high (aromatic stability) |

| Redox Potential (V) | -1.2 to -1.5 | -1.2 to -1.5 | Dependent on nitro group effects |

Diphenylamine Analogs

Diphenylamine derivatives (e.g., tofenamic acid) share structural motifs with phenazines but lack fused aromatic rings. These compounds exhibit anti-inflammatory and thyroid hormone-mimicking activities, whereas nitro-substituted phenazines are more commonly associated with antimicrobial or cytotoxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.